3'-Deoxy-cytidine-5'-triphosphate

RNA polymerase transcription inhibition enzyme kinetics

Researchers requiring RNA-specific chain termination often default to ddNTPs, yielding failed assays due to DNA polymerase steric gate discrimination. 3'-dCTP (CAS 69383-05-7) solves this by retaining the 2'-OH for exclusive RNA polymerase recognition. - Inhibits mitochondrial POLRMT with IC50 of 1.4 μM - 3.3-fold more potent than 3'-dATP (4.6 μM) and 3.4-fold more potent than 3'-dUTP (4.7 μM). - Validated HCV NS5B replicase positive control: consistent IC50 ~0.3 μM against both recombinant and native membrane-associated complexes. - Superior to ddhCTP in SARS-CoV-2 RdRp studies: stronger termination signal with reduced nsp14 proofreading excision.

Molecular Formula C9H16N3O13P3
Molecular Weight 467.16 g/mol
CAS No. 69383-05-7
Cat. No. B1208457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-cytidine-5'-triphosphate
CAS69383-05-7
Synonyms3'-dCTP
3'-deoxycytidine 5'-triphosphate
3'-deoxycytidine triphosphate
Molecular FormulaC9H16N3O13P3
Molecular Weight467.16 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
InChIKeyCHKFLBOLYREYDO-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-cytidine-5'-triphosphate Sourcing for RNA Polymerase Studies


3'-Deoxy-cytidine-5'-triphosphate (3'-dCTP; CAS 69383-05-7) is a cytidine ribonucleotide analog lacking the 3'-hydroxyl group on its ribose sugar [1]. This single-atom deletion converts the natural RNA polymerase substrate into a potent, obligate chain terminator: once incorporated into a nascent RNA strand, the missing 3'-OH prevents formation of the next phosphodiester bond, arresting elongation [2]. Unlike 2',3'-dideoxycytidine triphosphate (ddCTP), 3'-dCTP retains the 2'-OH group and is therefore selectively recognized by RNA polymerases rather than DNA polymerases, making it an indispensable tool for RNA-specific termination studies [3].

RNA Polymerase-Specific Retains 2'-OH; selectively recognized by RNA polymerases as a chain terminator.
Distinct from ddNTP Family Not a DNA polymerase substrate; avoids off-target incorporation in RNA-focused workflows.
Obligate Chain Terminator Missing 3'-OH prevents phosphodiester bond formation once incorporated into nascent RNA.

Why 3'-dCTP Differs from ddCTP and Other Chain Terminators


Procurement decisions for chain-terminating nucleotides often default to the widely available ddNTP (2',3'-dideoxynucleotide) family. However, 3'-dCTP differs fundamentally from ddCTP in sugar-ring substitution pattern: ddCTP lacks hydroxyl groups at both the 2' and 3' positions, rendering it a DNA polymerase substrate, whereas 3'-dCTP retains the 2'-OH and is recognized exclusively by RNA polymerases [1]. In practice, substituting ddCTP for 3'-dCTP in an RNA polymerase assay yields no chain termination because DNA-directed polymerases discriminate against ribo-configuration nucleotides via steric gate residues [2]. Conversely, among the 3'-deoxynucleotide series, potency varies substantially by base: 3'-dCTP inhibits mitochondrial RNA polymerase (POLRMT) with an IC50 of 1.4 μM, making it approximately 3.3-fold more potent than 3'-dATP (IC50 4.6 μM) and 3.4-fold more potent than 3'-dUTP (IC50 4.7 μM) [3]. These quantitative differences mean generic substitution across 3'-deoxy analogs—or worse, between 3'-deoxy and 2',3'-dideoxy families—will produce misleading or entirely negative experimental results.

ddCTP does not replace 3'-dCTP
ddCTP lacks both 2'-OH and 3'-OH; RNA polymerases cannot productively engage 2'-deoxy substrates, yielding no chain termination in RNA polymerase assays.
3'-Deoxy analogs vary by base
Reported potency against RNA polymerases differs significantly among 3'-dATP, 3'-dCTP, 3'-dGTP, and 3'-dUTP; cytidine analog typically shows the highest reported activity, and substitution may require re-optimization.

Quantitative Evidence for 3'-dCTP Performance


Competitive Inhibition of Eukaryotic RNA Polymerases I and II

3'-dCTP acts as a competitive inhibitor of CTP incorporation by DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum. The Ki of 3'-dCTP (3.0 μM) is lower than the Km for the natural substrate CTP (6.3 μM), yielding a Ki/Km ratio of 0.48, indicating that 3'-dCTP binds the polymerase active site with approximately 2.1-fold higher affinity than CTP itself [1]. In the same study, 3'-dUTP showed a Ki of 2.0 μM against UTP (Km 6.3 μM), demonstrating that the pyrimidine 3'-deoxy analogs as a class exhibit sub-Km inhibitory constants, but with base-dependent potency differences [1].

Competitive Ki vs. CTP
Head-to-head
Ki = 3.0 μM
Ki/Km = 0.48 (CTP Km 6.3 μM)
Supports competitive inhibition at equimolar CTP levels
Purified Pol I/II from D. discoideum
RNA polymerase transcription inhibition enzyme kinetics

Potency Against Native HCV Replicase Complex

In a direct comparison using the native membrane-associated HCV replicase complex, 3'-dCTP inhibited RNA synthesis with an IC50 of 0.31 ± 0.18 μM. In stark contrast, three structurally distinct non-nucleoside NS5B polymerase inhibitors (Compound 1, Compound 2, Compound 3) all failed to inhibit the replicase, each showing IC50 values >100 μM [1]. Against recombinant NS5B protein alone, the non-nucleoside inhibitors were potent (IC50 0.05–0.29 μM), but this activity was completely abolished in the native multiprotein replicase context. 3'-dCTP maintained consistent potency against both recombinant NS5B (IC50 0.33 μM) and the native replicase (IC50 0.31 μM) [1].

HCV Replicase vs. NS5B
Head-to-head
3'-dCTP IC50 0.31 ± 0.18 μM
Native replicase context Non-nucleoside inhibitors: >100 μM
Sustains consistent potency; non-nucleoside inhibitors lose >2,000-fold activity in native complex
HCV subgenomic replicon, Huh-7 cells
HCV replicase NS5B polymerase chain terminator non-nucleoside inhibitor

Differential Potency Across 3'-Deoxy Analogs on POLRMT

Among the four 3'-deoxynucleotide triphosphates tested against human mitochondrial RNA polymerase (POLRMT), 3'-deoxy-CTP exhibited the highest potency with an IC50 of 1.4 μM. In head-to-head comparison under identical assay conditions, 3'-deoxy-ATP showed an IC50 of 4.6 μM (3.3-fold weaker), 3'-deoxy-UTP showed 4.7 μM (3.4-fold weaker), and 3'-deoxy-GTP showed 4.2 μM (3.0-fold weaker) [1]. This base-specific potency rank order (C > G > A ≈ U) is distinct from what would be predicted by simple nucleotide frequency and suggests differential active-site interactions beyond the common 3'-deoxy modification.

POLRMT Potency Rank
Head-to-head
3'-dCTP IC50 1.4 μM
Cytidine analog 3'-dATP 4.6 μM, 3'-dUTP 4.7 μM, 3'-dGTP 4.2 μM
Rank order: C > G > A ≈ U
Reports ~3-fold greater assay sensitivity vs. other 3'-deoxy analogs
POLRMT in vitro transcription assay, Km NTP levels
mitochondrial transcription POLRMT chain terminator nucleotide analog

Chain Termination of SARS-CoV-2 RdRp vs. ddhCTP

In a biochemical study comparing chain-terminating nucleotides against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), 3'-dCTP was found to be more effective at causing chain termination than 3'-deoxy-3',4'-didehydro-CTP (ddhCTP), the endogenous antiviral nucleotide produced by the interferon-induced enzyme viperin [1]. The viral proofreading exonuclease nsp14 processes ddhCMP-terminated RNA more efficiently than 3'-dCMP-terminated RNA, contributing to the differential susceptibility: RdRp is more susceptible to chain termination by 3'-dCTP than by ddhCTP [1].

SARS-CoV-2 RdRp vs. ddhCTP
Head-to-head
3'-dCTP more susceptible termination
RdRp termination efficiency ddhCTP less susceptible; ddhCMP excised faster by nsp14
Supports stronger and more persistent termination signal in coronavirus RdRp studies
In vitro RdRp and nsp14 exonuclease assay
SARS-CoV-2 RdRp chain termination ddhCTP coronavirus

RNA Polymerase vs. DNA Polymerase Discrimination Mechanism

Multi-subunit RNA polymerases employ a conserved arginine residue that interacts with the 2'-OH group of incoming NTPs to promote binding, while simultaneously using a 'deformative' mechanism that discriminates against 2'-deoxynucleotides by forcing their 3'-OH into a catalytically incompetent conformation [1]. The crystal structure of Thermus thermophilus RNA polymerase in complex with 3'-dCTP (PDB: 6WOY) reveals that 3'-dCTP—which retains the 2'-OH but lacks the 3'-OH—bypasses the 2'-deoxy discrimination gate and is productively bound in the active site, after which the missing 3'-OH prevents phosphodiester bond formation with the next nucleotide [1]. In contrast, ddCTP (2',3'-dideoxy-CTP) lacks the 2'-OH required for recognition by RNA polymerases and is instead selectively utilized by DNA polymerases [2].

Polymerase Sugar Selectivity
Class-level
2'-OH required for RNAP binding
PDB 6WOY (3'-dCTP complex), PDB 3OL9
3'-dCTP bypasses steric gate; ddCTP excluded by RNA polymerases
Structural evidence, multi-subunit RNAPs
RNA polymerase specificity 2'-OH recognition nucleotide analog selection

Essential Terminator in RNA Transcription-Based Sequencing

U.S. Patent 6074824 describes a method for determining DNA nucleotide sequences using RNA polymerase-mediated transcription with 3'-deoxyribonucleotide triphosphates as chain terminators. The method explicitly requires the use of 3'-dATP, 3'-dGTP, 3'-dCTP, and 3'-dUTP as a complete set of cytosine-, guanosine-, adenosine-, and uridine-specific chain terminators for RNA transcripts [1]. This methodology has been applied to optimize transcription for mass spectrometric DNA sequencing, where the relative selectivity of the Y639F mutant T7 RNA polymerase for 3'-dNTPs followed the rank order: 3'-dCTP/CTP > 3'-dUTP/UTP > 3'-dGTP/GTP > 3'-dATP/ATP [2].

Sequencing Terminator Set
Supporting evidence
3'-dCTP required for C-specific termination
Y639F T7 RNAP: 3'-dCTP/CTP selectivity highest
Omission prevents complete sequencing ladder generation
Patent US6074824; mass spectrometric sequencing
RNA sequencing transcription-based sequencing chain terminator set

Validated Application Scenarios for 3'-dCTP


In Vitro Transcription Termination and Polymerase Studies

Use 3'-dCTP as a competitive, C-site-specific chain terminator for DNA-dependent RNA polymerases I, II, and mitochondrial POLRMT. The Ki of 3.0 μM against a CTP Km of 6.3 μM [1] ensures effective competition at low micromolar concentrations in nuclear extract or purified enzyme systems. For mitochondrial transcription studies, 3'-dCTP's IC50 of 1.4 μM against POLRMT makes it the most potent 3'-deoxy analog available, recommended over 3'-dATP or 3'-dUTP when maximum sensitivity is required [2].

HCV Native Replicase Inhibition Assays

3'-dCTP serves as the essential chain-terminating positive control in HCV replicase assays where non-nucleoside allosteric inhibitors are inactive. Its consistent IC50 of ~0.3 μM against both recombinant NS5B and the native membrane-associated replicase complex [3] validates assay integrity and distinguishes nucleotide-competitive from allosteric inhibition mechanisms. Compounds showing activity in recombinant NS5B assays but not replicase assays—like the three non-nucleoside inhibitors tested (>100 μM against replicase)—can be rapidly identified as artifacts using 3'-dCTP as a benchmark.

Coronavirus RdRp Susceptibility and Proofreading Studies

In SARS-CoV-2 research, 3'-dCTP is superior to the endogenous antiviral nucleotide ddhCTP as a chain-terminating probe. Because RdRp is more susceptible to termination by 3'-dCTP, and the viral proofreading exonuclease nsp14 removes 3'-dCMP less efficiently than ddhCMP [4], 3'-dCTP provides a stronger and more persistent termination signal. This makes it the preferred tool for studying RdRp elongation dynamics, fidelity, and the interplay between polymerization and proofreading.

RNA-Transcription-Based Sequencing Method Development

3'-dCTP is a required component of the four-nucleotide 3'-dNTP chain terminator set used in RNA polymerase-mediated DNA sequencing methods as described in U.S. Patent 6074824 [5]. In conjunction with mutant RNA polymerases such as Y639F T7 RNA polymerase, 3'-dCTP enables C-specific termination for generating RNA sequencing ladders. The method is particularly relevant for mass spectrometric readout and for applications where DNA polymerase-based Sanger sequencing is unsuitable.

Application
Selection Property
Validation Focus
In vitro transcription termination studies
Competitive C-site chain terminator for Pol I/II and POLRMT
Ki/Km ratio vs. natural CTP
HCV replicase inhibition assays
Consistent activity across recombinant and native replicase systems
Replicase vs. NS5B potency differential
Coronavirus RdRp mechanism studies
Reported higher termination susceptibility vs. endogenous ddhCTP
nsp14 proofreading resistance
RNA transcription-based sequencing
C-specific chain terminator for Y639F T7 RNA polymerase
Terminator set completeness
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